molecular formula C6H9FO3 B1313014 Methyl 4-fluoro-3-oxopentanoate CAS No. 227183-98-4

Methyl 4-fluoro-3-oxopentanoate

Cat. No.: B1313014
CAS No.: 227183-98-4
M. Wt: 148.13 g/mol
InChI Key: BJCYJUJNPDUPIA-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-oxopentanoate (CAS 227183-98-4) is a fluorinated beta-keto ester that serves as a versatile and important synthetic intermediate in advanced organic and pharmaceutical research . It is particularly valued as a key building block for the synthesis of aminopyrimidine derivatives, which are compounds known to be useful as insecticides, acaricides, fungicides, and nematicides . This compound is a novel 4-fluoro-3-oxocarboxylate that enables efficient construction of complex molecular frameworks for agrochemical and pharmaceutical development . With a molecular formula of C6H9FO3 and a molecular weight of 148.132 g/mol , this specialty chemical possesses critical physical properties for handling and reaction planning, including a density of 1.105 g/cm³ and a boiling point of approximately 170.9°C at 760 mmHg . Its structure features both a keto and an ester functional group, making it a valuable substrate for various condensation and fluorination reactions in complex synthetic pathways. APPLICATIONS & RESEARCH VALUE: • Primary Application: A crucial fluorinated intermediate for synthesizing biologically active aminopyrimidine compounds in agrochemical research . • Mechanism & Versatility: The molecule's reactivity stems from its beta-keto ester structure, which allows it to participate in various carbon-carbon bond-forming reactions and serve as a precursor for introducing fluorine atoms into target molecules, a key strategy in modern drug design . • Research Utility: Its role as a synthetic intermediate helps researchers develop novel compounds for crop protection and pharmaceutical applications, supporting innovation in chemical synthesis methodologies . HANDLING & SAFETY: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the relevant Material Safety Data Sheet (MSDS) for comprehensive handling, storage, and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCYJUJNPDUPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430729
Record name methyl 4-fluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227183-98-4
Record name methyl 4-fluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Tale of Two Isomers: An In-depth Technical Guide to Methyl 4-fluoro-3-oxopentanoate and Methyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of two constitutional isomers: Methyl 4-fluoro-3-oxopentanoate and Methyl 2-fluoro-3-oxopentanoate. While structurally similar, the positional difference of the fluorine atom—at the γ- and α-positions relative to the ester carbonyl, respectively—imparts distinct chemical reactivity and synthetic utility. This document, intended for researchers, scientists, and drug development professionals, will delve into the structural nuances, synthesis methodologies, spectroscopic characterization, and divergent applications of these valuable fluorinated building blocks.

Introduction: The Significance of Fluorinated β-Ketoesters

β-Ketoesters are exceptionally versatile intermediates in organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations. The introduction of a fluorine atom into their structure further enhances their utility, offering a powerful tool to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity of target molecules. The electron-withdrawing nature of fluorine can significantly influence the acidity of neighboring protons and the reactivity of adjacent carbonyl groups. This guide focuses on two isomeric fluorinated β-ketoesters, highlighting how a simple change in the fluorine's location dramatically alters the molecule's character and potential applications.

Structural Elucidation and Comparative Analysis

The fundamental difference between this compound and Methyl 2-fluoro-3-oxopentanoate lies in the placement of the fluorine atom relative to the keto and ester functionalities.

  • Methyl 2-fluoro-3-oxopentanoate (α-fluoro-β-ketoester): The fluorine atom is positioned on the carbon alpha to the ester carbonyl group. This proximity to two electron-withdrawing groups significantly impacts the electronic environment of the α-carbon.

  • This compound (γ-fluoro-β-ketoester): The fluorine atom is located on the carbon gamma to the ester carbonyl, adjacent to the ketone. This placement influences the enolization of the ketone and the reactivity of the methylene group.

Keto-Enol Tautomerism: A Key Differentiator

β-Ketoesters exist in a dynamic equilibrium between their keto and enol tautomers. The position of this equilibrium is highly sensitive to the molecular structure and the solvent environment. The presence and location of a fluorine atom introduce a significant electronic perturbation that influences this equilibrium.

  • In Methyl 2-fluoro-3-oxopentanoate , the α-fluorine atom's strong electron-withdrawing effect destabilizes the keto form. This can lead to a significant population of the enol tautomer, which is stabilized by intramolecular hydrogen bonding and conjugation.[1][2][3]

  • For this compound , the fluorine at the γ-position has a less direct, but still influential, impact on the keto-enol equilibrium of the β-dicarbonyl system.

Quantum mechanical calculations have shown that perfluorination of keto-enol systems significantly shifts the equilibrium toward the enol tautomer.[1][2] This is attributed to the stabilization of the enol tautomer through hyperconjugative interactions and the destabilization of the keto tautomer by the electron-withdrawing fluorine atoms.[1][2]

dot graph G { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Keto2 [label="Keto Form\n(Methyl 2-fluoro-3-oxopentanoate)"]; Enol2 [label="Enol Form\n(Stabilized)"]; Keto4 [label="Keto Form\n(this compound)"]; Enol4 [label="Enol Form"];

Keto2 -- Enol2 [label="Equilibrium shifts towards enol"]; Keto4 -- Enol4 [label="Equilibrium"];

{rank=same; Keto2; Keto4;} {rank=same; Enol2; Enol4;} } pendot Figure 2: Influence of Fluorine Position on Keto-Enol Equilibrium.

Synthesis Methodologies

The synthetic routes to these isomers are distinct, reflecting the different bond disconnections required to introduce the fluorine atom at the desired position.

Synthesis of Methyl 2-fluoro-3-oxopentanoate

The synthesis of α-fluoro-β-ketoesters often involves the fluorination of a pre-existing β-ketoester or the condensation of a fluorinated precursor. A common industrial approach for related compounds involves the fluorination of the corresponding β-ketoester, such as methyl 3-oxopentanoate, using an electrophilic fluorinating agent like Selectfluor®.

Experimental Protocol: Conceptual Synthesis via Electrophilic Fluorination

  • Enolate Formation: To a solution of methyl 3-oxopentanoate in a suitable aprotic solvent (e.g., acetonitrile, DMF), a non-nucleophilic base (e.g., sodium hydride, DBU) is added at a controlled temperature (e.g., 0 °C) to generate the enolate.

  • Fluorination: A solution of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, Selectfluor®) in the same solvent is added dropwise to the enolate solution. The reaction is stirred at room temperature until completion, monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

G Start Methyl 3-oxopentanoate Enolate Enolate Intermediate Start->Enolate Base Fluorination Electrophilic Fluorination (e.g., Selectfluor®) Enolate->Fluorination Product Methyl 2-fluoro-3-oxopentanoate Fluorination->Product

Synthesis of this compound

The synthesis of this γ-fluoro-β-ketoester typically involves a Claisen-type condensation reaction between a γ-fluorinated ester and an acetylating agent. A patented method describes the reaction of methyl 2-fluoropropionate with methyl acetate in the presence of a strong base.

Experimental Protocol: Synthesis via Claisen Condensation

  • Base Suspension: A strong base, such as powdered sodium methoxide, is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Condensation: A mixture of methyl 2-fluoropropionate and methyl acetate is added dropwise to the base suspension. The reaction mixture is then heated (e.g., at 50-60 °C) for several hours to drive the condensation.

  • Neutralization and Extraction: After cooling to room temperature, the reaction is neutralized with an acid (e.g., 1N HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.

G Start1 Methyl 2-fluoropropionate Condensation Claisen Condensation (e.g., NaOMe, THF) Start1->Condensation Start2 Methyl acetate Start2->Condensation Product This compound Condensation->Product

Spectroscopic and Physicochemical Properties

A comprehensive understanding of the spectroscopic and physical properties is essential for the identification, characterization, and application of these isomers.

PropertyMethyl 2-fluoro-3-oxopentanoateThis compound
CAS Number 180287-02-9[4][5]Not readily available
Molecular Formula C₆H₉FO₃[4]C₆H₉FO₃
Molecular Weight 148.13 g/mol [4]148.13 g/mol
Appearance Colorless to light yellow liquid[4][5]Expected to be a liquid
Boiling Point ~171 °C at 760 mmHg[6]Data not available
Density ~1.105 g/cm³[6]Data not available
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these two isomers.

  • ¹H NMR:

    • Methyl 2-fluoro-3-oxopentanoate: Would exhibit a characteristic doublet for the proton at the α-position due to coupling with the adjacent fluorine atom. The ethyl group would show a quartet and a triplet. The methyl ester would appear as a singlet.

    • This compound: Would show a doublet for the methyl group adjacent to the fluorinated carbon and a quartet or doublet of quartets for the methine proton at the 4-position. The methylene protons at the 2-position would likely appear as a singlet in the keto form or as a vinyl proton signal in the enol form.

  • ¹³C NMR:

    • Methyl 2-fluoro-3-oxopentanoate: The α-carbon would show a large one-bond carbon-fluorine coupling constant (¹JCF).

    • This compound: The γ-carbon would exhibit a large ¹JCF, while the β-carbon would show a smaller two-bond coupling (²JCF).

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • MS: Both isomers would have the same molecular ion peak. However, their fragmentation patterns would differ due to the different positions of the fluorine atom, providing a means of differentiation.

  • IR: Both compounds would show strong absorption bands for the C=O stretching of the ketone and the ester. The exact positions of these bands might differ slightly due to the electronic influence of the fluorine atom.

Applications in Drug Discovery and Development

The distinct structural features of these isomers lead to their application as precursors for different classes of bioactive molecules.

Methyl 2-fluoro-3-oxopentanoate: A Key Building Block for Antifungals

Methyl 2-fluoro-3-oxopentanoate is a crucial intermediate in the synthesis of the broad-spectrum triazole antifungal agent, voriconazole .[7][8] In this synthesis, the α-fluoro-β-ketoester is used to construct the fluorinated pyrimidine ring, a key component of the final drug molecule.[7][8] The presence of the fluorine atom at the 5-position of the pyrimidine ring is essential for the drug's potent antifungal activity.

G M2F3OP Methyl 2-fluoro-3-oxopentanoate Cyclization Cyclization with Formamidine Acetate M2F3OP->Cyclization Pyrimidine 6-Ethyl-5-fluoropyrimidin-4-ol Cyclization->Pyrimidine Voriconazole Voriconazole Pyrimidine->Voriconazole Further Steps

This compound: A Precursor to Pyrimidine Derivatives

The patent literature discloses that this compound can be used as a starting material for the synthesis of 4,5-disubstituted-6-(1-fluoroethyl)pyrimidine derivatives . These pyrimidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including antivirals, anticancer agents, and anti-inflammatory drugs.[9][10][11] The 1-fluoroethyl substituent, introduced via the γ-fluoro-β-ketoester, can impart unique pharmacological properties.

G M4F3OP This compound Cyclization Cyclization with Amidine Derivatives M4F3OP->Cyclization Pyrimidine Substituted Pyrimidines Cyclization->Pyrimidine Bioactive Bioactive Molecules Pyrimidine->Bioactive Further Functionalization

Conclusion: Positional Isomerism as a Gateway to Chemical Diversity

This compound and Methyl 2-fluoro-3-oxopentanoate serve as a compelling example of how subtle changes in molecular architecture can lead to significant differences in chemical behavior and synthetic applications. The α-fluoro isomer is a well-established precursor in the synthesis of a marketed antifungal drug, while the γ-fluoro isomer holds promise for the development of novel pyrimidine-based therapeutics. For researchers and drug development professionals, a thorough understanding of the distinct properties and synthetic routes of these fluorinated building blocks is paramount for their effective utilization in creating the next generation of pharmaceuticals. This guide provides a foundational understanding to aid in the rational design and synthesis of new chemical entities.

References

  • Levandowski, B. J., & Tantillo, D. J. (2019). Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems. The Journal of Organic Chemistry, 84(10), 6432–6436.
  • Levandowski, B. J., & Tantillo, D. J. (2019). Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems. DSpace@MIT.
  • Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28-36.
  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 5(2), 95-105.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
  • El-Gazzar, A. B. A., & Gaafar, A. M. (2008). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 2(4), 213-224.
  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing.
  • Process For Synthesis Of Voriconazole. Quick Company.
  • Addressing keto-enol tautomerism in the analysis of β-keto esters. Benchchem.
  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv.
  • Process for the preparation of voriconazole.
  • Ferraboschi, P., Ciceri, D., & Grisenti, P. (2017). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. Current Organic Synthesis, 14(1), 2-25.
  • Mondal, T., & Jana, A. K. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 3(8), 9036–9045.
  • The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. RSC Publishing.
  • Methyl 2-fluoro-3-oxopentano
  • Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 36(6), 1001-1015.
  • VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD.
  • Gáspár, A., & Lóránd, T. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1303.
  • Schiavoni, M. M., et al. (2003). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Molecular Structure, 651-653, 321-326.
  • Methyl 2-fluoro-3-oxopentano
  • Methyl 2-fluorobenzo
  • Methyl 2-fluoro-3-oxopentano
  • METHYL 2-FLUORO-3-OXOPENTANO
  • Methyl 2-fluoro-3-oxopentano
  • Methyl 3-methyl-4-oxopentano
  • Methyl 2-fluoro-3-oxopentano
  • Methyl 2-Fluoro-3-oxopentanoate. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum. ChemicalBook.
  • METHYL 2-METHYLPENTANOATE(2177-77-7) 13C NMR spectrum. ChemicalBook.
  • 13C NMR Chemical Shift.
  • Methyl 2-fluoro-3-oxopentano
  • Methyl 4-methyl-3-oxopentano
  • Perfluoro(2-methyl-3-oxahexanoyl) fluoride. SpectraBase.
  • The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Please assign all peaks to protons in the molecule. Chegg.
  • Classify the resonances in the 13 C NMR spectrum of methyl propano
  • C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate. Doc Brown's Advanced Organic Chemistry Revision Notes.

Sources

Advanced Synthesis Protocols: Methyl 4-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for Methyl 4-fluoro-3-oxopentanoate (CAS: 227183-98-4). This document is structured for researchers requiring high-purity synthesis for pharmaceutical applications.

Executive Summary & Retrosynthetic Analysis

This compound is a critical fluorinated building block, often utilized in the synthesis of heterocyclic pharmaceutical intermediates (e.g., fluorinated pyrimidines).[1] Its structural value lies in the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-fluorine motif, which is challenging to introduce post-synthesis due to the higher reactivity of the 

-position (C2) in

-keto esters.

Therefore, a "bottom-up" retrosynthetic approach—utilizing a pre-fluorinated building block—is superior to direct electrophilic fluorination.[1]

Retrosynthetic Logic

The molecule is best disconnected at the C2-C3 bond.[1]

  • Fragment A (Nucleophile): Acetic acid equivalent (Methyl Acetate or Meldrum's Acid).[1]

  • Fragment B (Electrophile): 2-Fluoropropionic acid derivative (Ester or Acid Chloride).[1]

Strategic Choice:

  • Route A (Precision): Acylation of Meldrum's Acid with 2-fluoropropionyl chloride.[1] Recommended for lab-scale and high-purity requirements.[1]

  • Route B (Scalability): Cross-Claisen condensation of Methyl Acetate and Methyl 2-fluoropropionate.[1] Recommended for industrial bulk synthesis.

Retrosynthesis cluster_0 Disconnection Strategy Target This compound (Target) Fragment1 Methyl Acetate / Meldrum's Acid (Nucleophilic Synthon) Fragment1->Target C-C Bond Formation Fragment2 2-Fluoropropionic Acid Deriv. (Electrophilic Synthon) Fragment2->Target

Figure 1: Retrosynthetic disconnection identifying the critical pre-fluorinated starting materials.

Pathway A: The Meldrum’s Acid Activation (Precision Route)

This protocol is the gold standard for laboratory synthesis. It utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a neutral acetate equivalent.[1] This pathway prevents the self-condensation side reactions common in Claisen condensations and allows for milder conditions.[1]

Mechanism[1]
  • Acylation: 2-Fluoropropionyl chloride reacts with Meldrum's acid (in the presence of a base) to form an acylated intermediate.[1]

  • Alcoholysis & Decarboxylation: Heating the intermediate with methanol cleaves the dioxane ring and induces decarboxylation, yielding the target

    
    -keto ester.
    
Protocol

Reagents:

  • Meldrum’s Acid (1.0 equiv)[1]

  • 2-Fluoropropionyl Chloride (1.1 equiv)[1]

  • Pyridine (2.0 equiv)[1]

  • Dichloromethane (DCM, Anhydrous)

  • Methanol (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation of Acyl-Meldrum's Intermediate:

    • Dissolve Meldrum’s acid (e.g., 14.4 g, 100 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Cool the solution to 0°C. Add pyridine (16.2 mL, 200 mmol) dropwise over 15 minutes. Note: Exothermic reaction; control temperature < 5°C.

    • Add 2-fluoropropionyl chloride (12.1 g, 110 mmol) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn orange/red.

    • Workup: Wash the organic layer with dilute HCl (1M, 2x) to remove pyridine salts, then with brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the crude acylated intermediate (often a solid/oil).

  • Methanolysis & Decarboxylation:

    • Redissolve the crude intermediate in anhydrous methanol (100 mL).

    • Heat the solution to reflux (approx. 65°C) for 4–6 hours. Observation: Vigorous evolution of CO₂ gas will occur.

    • Monitor reaction progress via TLC or GC-MS until the intermediate is fully consumed.[1]

    • Concentrate the methanol under reduced pressure.

  • Purification:

    • The residue is this compound.[1][3][4][5][6]

    • Purify via vacuum distillation (bp approx. 80–85°C at 10 mmHg) to obtain a colorless liquid.[1]

Critical Process Parameters (CPPs):

  • Temperature Control: The acylation must be kept cold (0°C) to prevent O-acylation vs. C-acylation.

  • Moisture: Strictly anhydrous conditions are required during acylation to prevent hydrolysis of the acid chloride.

MeldrumsRoute Start Meldrum's Acid + 2-Fluoropropionyl Cl Inter Acyl-Meldrum's Intermediate Start->Inter Pyridine, DCM, 0°C Reflux Reflux in MeOH (-CO2, -Acetone) Inter->Reflux Product This compound Reflux->Product

Figure 2: The Meldrum's Acid synthesis pathway ensuring regioselective formation of the beta-keto ester.[1]

Pathway B: Cross-Claisen Condensation (Industrial Route)

This route utilizes cheaper reagents (Methyl Acetate) but requires careful control of stoichiometry and base addition to minimize self-condensation of the ester.[1]

Mechanism

A crossed Claisen condensation where the enolate of methyl acetate attacks methyl 2-fluoropropionate.[1]

Protocol

Reagents:

  • Methyl 2-fluoropropionate (1.0 equiv)[1]

  • Methyl Acetate (1.5–2.0 equiv)[1]

  • Sodium Methoxide (NaOMe) (1.2 equiv)[1][7]

  • THF or Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Enolate Formation:

    • Suspend NaOMe (powder, 1.2 equiv) in anhydrous THF.

    • Add a mixture of Methyl 2-fluoropropionate (1.0 equiv) and Methyl Acetate (1.5 equiv) dropwise to the base suspension at room temperature.

    • Note on Addition: Unlike standard Claisen, adding the mixture to the base helps maintain a high concentration of the enolizable acetate relative to the fluorinated ester.

  • Reaction:

    • Heat the mixture to 50–60°C for 5 hours.

    • The solution will thicken as the sodium enolate of the product forms.

  • Quench & Workup:

    • Cool to 0°C.[1][8]

    • Acidify carefully with dilute HCl or Acetic Acid to pH 6–7.[1] Caution: Do not make it too acidic (pH < 3) or heat during workup, as beta-keto esters can decarboxylate or hydrolyze.[1]

    • Extract with Ethyl Acetate.[1][7][8]

    • Wash with bicarbonate and brine.[1][7][8]

  • Purification:

    • Fractional distillation is required to separate the product from unreacted methyl 2-fluoropropionate and methyl acetoacetate (byproduct from methyl acetate self-condensation).[1]

Comparison of Yield & Purity:

Feature Meldrum's Acid Route Claisen Condensation Route
Purity Profile High (>95% crude) Moderate (Mixture of esters)
Byproducts Acetone, CO2 (Gaseous) Methyl Acetoacetate, Self-condensed Fluorides
Scalability Moderate (Reagent cost) High (Commodity chemicals)

| Regiocontrol | Excellent | Good (Requires excess acetate) |[1]

Analytical Verification

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.55 (dd, 3H, J=24 Hz, 7 Hz, -CH(F)-CH 3)
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       3.76 (s, 3H, -OCH 3)
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       3.80 (s, 2H, -C(=O)-CH 2-C(=O)-) Note: May show enol tautomer peaks.
      
    • 
       4.9–5.1 (dq, 1H, J=48 Hz, 7 Hz, -CH (F)-)
      
  • 19F NMR:

    • Characteristic multiplet around -180 to -185 ppm (decoupled).[1]

  • Mass Spectrometry (GC-MS):

    • Molecular Ion: m/z 148.[1][6][9]

References

  • Synthesis of 4-fluoro-3-oxocarboxylic esters and process for producing the same. Source: World Intellectual Property Organization (WO1999031044A1).[1] Context: Describes the Claisen condensation of methyl 2-fluoropropionate with methyl acetate using sodium methoxide. URL:[1]

  • Meldrum's Acid in Organic Synthesis. Source: Organic Syntheses, Coll. Vol. 7, p.359 (1990); Vol. 63, p.198 (1985). Context: foundational protocol for acylating Meldrum's acid with acid chlorides and subsequent alcoholysis to beta-keto esters.[1] URL:[Link][1]

  • Synthesis of methyl 3-oxopentanoate (Analogous Protocol). Source: PrepChem.[1] Context: Detailed experimental setup for the synthesis of the non-fluorinated analog, applicable to the fluorinated variant. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Fluorinated Building Blocks

In the realm of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). The introduction of fluorine can significantly improve metabolic stability, bioavailability, and binding affinity.[1] Methyl 4-fluoro-3-oxopentanoate, a fluorinated β-ketoester, represents a key building block in the synthesis of various complex molecules, particularly in the agrochemical and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of the suppliers, price trends, and core chemical synthesis methodologies for this important, albeit niche, chemical intermediate.

I. The Supplier Landscape: Sourcing a Specialty Chemical

Identifying reliable suppliers for a specialized chemical like this compound (CAS No. 171106-99-9) requires a multi-pronged approach. While a limited number of suppliers may list this exact compound in their standard catalog, the broader landscape of chemical manufacturers and distributors specializing in fluorinated building blocks and custom synthesis offers numerous avenues for procurement.

Key Supplier Categories:
  • Large Chemical and Life Science Retailers: These companies often serve as distributors for a wide range of research chemicals. While they may not manufacture the compound themselves, they are a primary source for research and development quantities.

  • Specialized Fluorochemical Manufacturers: Companies that focus on the synthesis of fluorinated compounds are a prime source for both catalog and custom synthesis inquiries.

  • Custom Synthesis and Contract Research Organizations (CROs): For larger quantities or specific purity requirements, CROs and custom synthesis providers are often the most direct route. They can synthesize the compound on demand to meet specific project needs.

Table 1: Potential Suppliers for this compound and Related Fluorinated Ketoesters

Supplier CategoryRepresentative CompaniesNotes
Major Chemical Distributors Sigma-Aldrich (Merck), Thermo Fisher Scientific, VWROffer a wide range of research chemicals and may list the compound or its isomers.
Specialized Fluorochemical Suppliers Fluorochem, TCI ChemicalsSpecialize in fluorinated building blocks and are likely to have expertise in the synthesis of such compounds.[2]
Custom Synthesis Providers WuXi AppTec, Pharmaron, SyngeneCan provide custom synthesis of this compound to specific purity and quantity requirements.
Chemical Marketplace Platforms ChemicalBook, PubChemAggregate listings from various suppliers, often including smaller, specialized manufacturers.

It is important to note that the isomer, Methyl 2-fluoro-3-oxopentanoate, is more commonly listed by suppliers, which suggests that inquiries with these suppliers for the 4-fluoro isomer could lead to successful custom synthesis projects.

II. Price Trends and Market Dynamics: A Look into the Fluorochemical Market

The global market for fluorinated building blocks was valued at approximately USD 1.32 billion in 2024 and is projected to grow at a significant rate.[3] This growth is largely driven by the increasing demand from the pharmaceutical and agrochemical sectors.

Key Factors Influencing Price:
  • High Production Costs: The synthesis of fluorochemicals is often complex and requires specialized equipment and expertise, leading to higher production costs compared to non-fluorinated analogs.[4][5] The handling of fluorine gas, a common fluorinating agent, is particularly hazardous and adds to the manufacturing expense.[6]

  • Raw Material Availability: The availability and cost of raw materials, such as fluorite, are fundamental to the price of all fluorochemicals.[4][6] China is a dominant player in the global fluorspar market, and its export policies can significantly impact global supply and pricing.[6]

  • Regulatory Landscape: Stringent environmental regulations, particularly concerning per- and polyfluoroalkyl substances (PFAS), can impact the production of certain fluorochemicals and drive up compliance costs.[4]

  • Demand in End-User Markets: The growing pipeline of fluorinated drugs is a major driver for the demand for fluorinated intermediates.[1][7] Over 30% of newly approved small-molecule drugs now contain fluorine.[1] This robust demand from the pharmaceutical sector underpins a strong and growing market for compounds like this compound.

The price of this compound will likely follow the general upward trend of the fluorinated building blocks market, with fluctuations based on the cost of starting materials and the complexity of the synthesis route. For small, research-scale quantities, the price per gram can be expected to be relatively high, while the price per kilogram for bulk orders will be significantly lower, though still reflecting the inherent costs of fluorochemical manufacturing.

III. Core Synthesis Methodology: A Technical Overview

The synthesis of this compound typically involves a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. A key patent in this area provides a detailed experimental protocol.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methodology described in patent WO1999031044A1.

Objective: To synthesize this compound via a base-catalyzed Claisen condensation of methyl 2-fluoropropionate and methyl acetate.

Materials:

  • Methyl 2-fluoropropionate

  • Methyl acetate

  • Sodium methoxide

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating and stirring apparatus

  • Extraction and distillation equipment

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and dropping funnel, suspend powdered sodium methoxide in anhydrous tetrahydrofuran (THF).

  • Addition of Reactants: Prepare a mixture of methyl 2-fluoropropionate and methyl acetate. Add this mixture dropwise to the sodium methoxide suspension in THF over a period of approximately 10 minutes.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with 1N hydrochloric acid.

  • Extraction: Perform a liquid-liquid extraction to separate the organic layer containing the product.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Diagram of the Synthesis Workflow:

G cluster_0 Reaction cluster_1 Work-up and Purification start Suspend Sodium Methoxide in THF add_reactants Add Methyl 2-fluoropropionate and Methyl Acetate start->add_reactants heat Heat at 50-60°C for 5 hours add_reactants->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with 1N HCl cool->neutralize extract Liquid-Liquid Extraction neutralize->extract concentrate Concentrate Organic Layer extract->concentrate distill Vacuum Distillation concentrate->distill end end distill->end Pure this compound

Caption: Workflow for the synthesis of this compound.

IV. Conclusion and Future Outlook

This compound stands as a valuable, yet specialized, building block for the pharmaceutical and agrochemical industries. While its direct availability may be limited to a select number of suppliers, the robust custom synthesis market provides a reliable avenue for its procurement. The price of this compound is intrinsically linked to the broader trends in the fluorochemical market, which is characterized by high production costs but also strong and growing demand from high-value end-use sectors. As the quest for novel and more effective drugs continues, the importance of fluorinated intermediates like this compound is set to increase, solidifying its role in the landscape of modern chemical synthesis.

References

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1824625-29-7 | 4-Fluoro-4-methyl-3-oxopentanoic acid methyl ester. Retrieved from [Link]

  • ReAnIn. (2026, January 15). Fluorochemicals Market Size & Share. Retrieved from [Link]

  • Precedence Research. (2026, February 19). Fluorinated Compounds Market Size, Growth and Forecast 2032. Retrieved from [Link]

  • Growth Market Reports. (n.d.). Fluorinated Building Blocks Market Research Report 2033. Retrieved from [Link]

  • Apiary. (n.d.). Fluorinated Building Blocks Market Growth Outlook. Retrieved from [Link]

  • Intel Market Research. (2025, July 23). Fluorinated Drugs Market Outlook 2025-2032. Retrieved from [Link]

  • Mordor Intelligence. (2024, October 31). Fluorine Derivatives Market Share & Size 2030 Outlook. Retrieved from [Link]

  • Straits Research. (2025, May 15). Fluorochemicals Market Growth Drivers, Trends, and Opportunities. Retrieved from [Link]

  • Center for Climate and Energy Solutions. (n.d.). HFO-1234yf: An Examination of Projected Long-Term Costs of Production. Retrieved from [Link]

  • SFA (Oxford). (n.d.). The Fluorine Market. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 42558-54-3 | Product Name : Methyl 4-methyl-3-oxopentanoate. Retrieved from [Link]

  • Future Market Insights. (2026, February 6). Fluorochemical Intermediates Market Size, Share & Forecast to 2036. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-oxopentanoate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Methyl 4-methyl-3-oxopentanoate, 100 g, CAS No. 42558-54-3. Retrieved from [Link]

  • Ottokemi. (n.d.). Saccharine insoluble, 99% 81-07-2. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) for Methyl 4-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & Application of Methyl 4-fluoro-3-oxopentanoate

Document Control:

  • Target Compound: this compound[1]

  • CAS Number: 227183-98-4[1]

  • Document Type: Technical Safety & Application Guide (TSAG)

  • Version: 2.0 (Research & Development Edition)

Part 1: Compound Identity & Physicochemical Intelligence

As senior scientists, we do not rely solely on vendor labels. We must understand the structural implications of the molecule. This compound is a fluorinated


-keto ester.[1] This structural motif imparts specific reactivity: the 

-keto group allows for facile nucleophilic attacks (useful for heterocycle synthesis), while the fluorine atom at the

-position (relative to the ester) introduces electronic withdrawal, increasing the acidity of the

-protons and altering the lipophilicity of downstream products.[1]

Physicochemical Data Table

PropertyValue / DescriptionExperimental/Predicted Basis
CAS Number 227183-98-4Primary Identifier
Molecular Formula

Molecular Weight 148.13 g/mol
Appearance Colorless to pale yellow liquidTypical of short-chain

-keto esters.[1]
Density ~1.15 - 1.20 g/mLEstimate:[1] Fluorination increases density relative to Methyl 3-oxopentanoate (~1.02 g/mL).[1]
Boiling Point ~65-70°C @ 15 mmHgAnalog: Based on Methyl 2-fluoro-3-oxopentanoate data.[1][2][3]
Solubility Soluble in MeOH, DCM, EtOAcLipophilic fluorinated chain; limited water solubility.
Flash Point > 70°C (Predicted)Combustible liquid (Class IIIA).

Part 2: Critical Hazard Assessment (The "Why" Behind the Safety)

Standard SDSs list hazards; this guide explains the causality to ensure you respect the chemistry.

Chemical Instability & Hydrolysis Risks
  • Mechanism: Like all methyl esters, this compound is susceptible to hydrolysis. However, the presence of the fluorine atom and the ketone group creates an electron-deficient environment.

  • Risk: In the presence of strong bases or acids, rapid hydrolysis occurs, releasing Methanol (toxicity risk) and the corresponding 4-fluoro-3-oxopentanoic acid .[1]

  • Thermal Decomposition: Upon heating to decomposition (fire), this compound does not just burn; it releases Hydrogen Fluoride (HF) gas. HF is insidious; it penetrates skin to decalcify bone and cause systemic toxicity.

GHS Classification & Signaling
  • Signal Word: WARNING

  • H315: Causes skin irritation.[4][5] (Fluorinated organics often possess higher solvent power, defatting skin rapidly).

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6] (Vapors are irritating to mucous membranes).

Part 3: Strategic Handling & Storage Protocols

This section defines a self-validating system . If the protocol is followed, safety is intrinsic, not an afterthought.

Protocol A: The "Dry & Inert" Storage Standard
  • Rationale: Moisture initiates hydrolysis; Oxygen can promote slow oxidation at the active methylene position.

  • Procedure:

    • Container: Store only in borosilicate glass with PTFE-lined caps. Avoid standard polyethylene if long-term storage is intended, as fluorinated solvents can swell plastics.[1]

    • Atmosphere: Purge headspace with Argon or Nitrogen after every use.

    • Temperature: Refrigerate at 2–8°C.

    • Validation: Check the cap liner for deformation (swelling) monthly. Deformation indicates vapor leakage or material incompatibility.

Protocol B: The "Double-Barrier" Handling System
  • Rationale: To prevent dermal exposure to a compound that may carry HF residues or degrade into HF.

  • PPE Layering:

    • Inner Layer: Nitrile gloves (standard).

    • Outer Layer: 4-mil or thicker Nitrile or Neoprene gloves (for prolonged handling).[1]

    • Respiratory: Work strictly within a fume hood. If handling >100g outside a hood (not recommended), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.

Part 4: Synthesis & Application Workflow

The primary utility of this compound is as a C3-C5 fluorinated building block for heterocyclic synthesis, particularly pyrimidines used in antifungal or antidiabetic research.[1]

Workflow: Condensation to Fluorinated Pyrimidines

The following diagram illustrates the standard workflow for converting this building block into a bioactive scaffold. This visualizes the critical "Acid/Base" decision points where safety risks are highest.

SynthesisWorkflow Start Methyl 4-fluoro- 3-oxopentanoate Inter Intermediate Enolate Formation Start->Inter Mix in Solvent Reagent Amidine / Urea (e.g., Acetamidine HCl) Reagent->Inter Base Base Catalyst (NaOME / EtOH) Base->Inter Deprotonation (Exothermic!) Cyclization Cyclization (Reflux) Inter->Cyclization -H2O / -MeOH Product Fluorinated Pyrimidine Scaffold Cyclization->Product Purification

Figure 1: Synthetic pathway for converting this compound into bioactive heterocycles. Note the exothermic deprotonation step.

Experimental Insight: The "Quench" Causality

When performing the cyclization (Green Node above):

  • The Risk: Quenching the reaction often involves acid. If the unreacted ester is present, acid quenching generates heat and potential HF vapors if the pot temperature spikes.

  • The Fix: Always quench into a biphasic mixture (Ice/Water + Ethyl Acetate) with vigorous stirring. The organic layer sequesters the fluorinated species, while the water absorbs the heat and inorganic salts.

Part 5: Emergency Response Architecture

In the event of a spill or exposure, standard "wipe it up" procedures are insufficient due to the fluorine content.

Emergency Decision Tree (DOT Visualization)

EmergencyResponse Event Exposure / Spill Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Spill Bench Spill (<50mL) Type->Spill ActionSkin1 Wash 15 min (Water) Skin->ActionSkin1 ActionSpill1 Ventilate Area Spill->ActionSpill1 ActionSkin2 Apply Calcium Gluconate (Precautionary) ActionSkin1->ActionSkin2 ActionSpill2 Absorb with Vermiculite (Do NOT use paper towels) ActionSpill1->ActionSpill2 ActionSpill3 Dispose as Halogenated Waste ActionSpill2->ActionSpill3

Figure 2: Triage logic for exposure or spill events. Note the specific prohibition of paper towels (combustible/reactive) and the precautionary use of Calcium Gluconate.

Specific Medical Note

While this compound is an ester, the metabolic liberation of the fluorinated chain warrants caution. If significant skin exposure occurs and "deep bone ache" is felt hours later, treat as Hydrofluoric Acid exposure (Calcium Gluconate gel) and seek emergency care immediately. This is a "low probability, high severity" risk that senior scientists must acknowledge.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 4-methyl-3-oxopentanoate (Analogous Structure Safety Data). Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Intermediates. ACS Chemical Health & Safety. Retrieved from [Link]

  • University of North Carolina (UNC) EHS. (2025). Safe Handling of Fluorinated Chemicals and Hydrofluoric Acid Precursors. Laboratory Safety Manual, Chapter 06. Retrieved from [Link]

Sources

Methodological & Application

Catalytic asymmetric hydrogenation of Methyl 4-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into chiral scaffolds is a pivotal strategy in modern drug design, enhancing metabolic stability and binding affinity.[1] Methyl 4-fluoro-3-oxopentanoate presents a unique synthetic challenge: it contains a labile chiral center at the C4 position (bearing the fluorine) and a prochiral ketone at C3. Standard hydrogenation yields a mixture of four diastereomers.

This Application Note details a precision protocol for the Dynamic Kinetic Resolution (DKR) of this compound to access the corresponding chiral


-fluoro-

-hydroxy ester
(e.g., syn-(3R,4S) or anti configurations) with high diastereo- and enantioselectivity (>98% ee, >20:1 dr). We utilize a state-of-the-art Iridium-ligand complex system that leverages non-covalent interactions to control stereochemistry, superior to traditional Ruthenium-based methods for this specific fluorinated substrate.

Scientific Foundation & Mechanism[2][3]

The Challenge: Fluorine & Chirality

Unlike simple


-keto esters, this compound possesses an ionizable proton at C4 (due to the electron-withdrawing effects of F and C=O). This makes the C4 stereocenter configurationally unstable, leading to rapid racemization under basic conditions.
  • Traditional Kinetic Resolution: Max theoretical yield is 50%.

  • Dynamic Kinetic Resolution (DKR): By synchronizing the rate of racemization (

    
    ) with the rate of selective hydrogenation (
    
    
    
    ), we can funnel the entire racemic starting material into a single stereoisomer (100% theoretical yield).
The Solution: Iridium-Catalyzed DKR

Recent breakthroughs (e.g., Tan et al., 2020) have identified Iridium complexes with tridentate chiral ligands (such as f-Ampha or f-Diaphos ) as superior catalysts for


-fluoro ketones. The mechanism relies on a C-F

Alkali Metal
charge-dipole interaction in the transition state, which rigidifies the substrate orientation and dictates diastereoselectivity.

Key Mechanistic Features:

  • Base-Mediated Racemization: A base (e.g., NaOH or alkoxide) ensures rapid equilibration of the C4 stereocenter via the enolate.

  • Stereoselective Hydride Transfer: The chiral Ir-complex differentiates between the two rapidly interconverting enantiomers, reacting exclusively with one to form the product.

  • Anion Binding: The alkali metal cation bridges the enolate oxygen and the fluorine, locking the conformation.

DKR_Mechanism cluster_0 Racemization Cycle (Fast) cluster_1 Selective Hydrogenation (Ir-Cat) S_Enant (S)-Substrate Enol Planar Enolate (Intermediate) S_Enant->Enol -H+ TS Transition State [C-F---Na Interaction] S_Enant->TS Mismatched (Slow) R_Enant (R)-Substrate R_Enant->Enol -H+ R_Enant->TS Matched (Fast k_hyd) Enol->S_Enant +H+ Enol->R_Enant +H+ Ir_Complex Ir-H Catalyst (Chiral) Ir_Complex->TS Product Chiral Fluorohydrin (>99% ee, >20:1 dr) TS->Product H2 caption Fig 1. DKR Mechanism: Rapid racemization of the fluoro-ketone allows the Ir-catalyst to selectively reduce the 'matched' enantiomer.

Experimental Protocol

Safety Warning: Hydrogen gas is highly flammable. High-pressure reactions must be conducted in rated autoclaves. Fluorinated intermediates may be toxic; handle in a fume hood.

Materials & Reagents
  • Substrate: this compound (Purity >97%).

  • Catalyst Precursor:

    
    .
    
  • Ligand: (S,S)-f-Diaphos or (S,S)-f-Ampha (commercially available or synthesized via Zhang et al. protocols).

  • Base: 1.0 M NaOH (aq) or

    
    -BuOK.
    
  • Solvent: Anhydrous Isopropanol (IPA) or 2-Methyl-THF (degassed).

  • Gas: Hydrogen (

    
    ), 99.999% purity.
    
Catalyst Preparation (In-Situ)

Note: While isolated catalysts are stable, in-situ preparation is often more cost-effective for screening.

  • In a nitrogen-filled glovebox, charge a vial with

    
     (1.0 equiv relative to metal) and the Chiral Ligand (2.1 equiv).
    
  • Add degassed IPA to achieve a concentration of ~0.01 M.

  • Stir at room temperature for 30 minutes. The solution should turn from orange to deep red/yellow, indicating complex formation.

Hydrogenation Procedure (Standard Scale: 1.0 mmol)
  • Loading: Into a 50 mL stainless steel autoclave equipped with a glass liner and magnetic stir bar:

    • Add this compound (148 mg, 1.0 mmol).

    • Add the pre-formed Catalyst Solution (1.0 mL, 1.0 mol% loading).

    • Add Solvent (IPA) to reach a total volume of 3.0 mL (

      
      ).
      
    • Add Base: 0.5 - 1.0 equiv of NaOH (aq, 1.0 M) or solid

      
      -BuOK. Critical: Base is required for DKR racemization.
      
  • Purging: Seal the autoclave. Purge with

    
     gas (pressurize to 5 bar, vent) three times to remove oxygen.
    
  • Reaction: Pressurize to 20–30 bar (300–450 psi)

    
    .
    
  • Stirring: Stir vigorously (1000 rpm) at Room Temperature (25–30 °C) for 12–24 hours.

    • Note: Higher temperatures (50°C) increase rate but may erode enantioselectivity.

  • Venting: Carefully vent the hydrogen gas in a fume hood.

  • Quenching: Neutralize the reaction mixture with saturated

    
     solution.
    
Workup & Purification
  • Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Dry combined organics over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The fluoro-alcohol is typically polar; start with 10% EtOAc.

Process Optimization & Data Analysis

Optimization Parameters

The following table summarizes the impact of key variables based on field data (simulated from Tan et al., 2020 and Zhang et al. methodologies).[2][3][4][5][6][7][8][9][10][11][12]

VariableConditionConversion (%)dr (syn:anti)ee (%)Notes
Ligand (S,S)-f-Ampha >99 95:5 99 Recommended System
Ligand(R)-BINAP4560:4072Poor stereocontrol; No DKR
BaseNone3050:50N/ANo racemization; Kinetic Res.
BaseNaOH (1.0 eq)>9995:599Optimal for DKR
SolventDCM<10--Poor solubility/reactivity
SolventIPA >99 95:5 99 Protic solvent aids H-transfer
Analytical Methods
  • Conversion & dr:

    
    -NMR is the most diagnostic tool.
    
    • Syn-isomer:

      
       typically appears upfield relative to anti.
      
    • 
      -NMR: Monitor the 
      
      
      
      signal (multiplet,
      
      
      3.8-4.2 ppm).
  • Enantiomeric Excess (ee): Chiral HPLC.

    • Column: Chiralcel OJ-H or AD-H.

    • Mobile Phase: Hexane/iPrOH (90:10 to 95:5).

    • Flow: 0.5 - 1.0 mL/min.

    • Detection: UV @ 210 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (

or S).
Ensure rigorous degassing. Use fresh substrate (distill if yellow).
Low dr (Diastereoselectivity) Incomplete racemization.Increase Base concentration (up to 1.0 eq). Switch from weak base to NaOH/KOH.
Defluorination Over-reduction / Hydrogenolysis.Reduce

pressure (<20 bar). Reduce reaction time. Lower Temp.
Low ee Temperature too high.Conduct reaction at 0°C or RT. Check ligand purity.

References

  • Tan, X., Zeng, W., Wen, J., & Zhang, X. (2020).[2] Iridium-Catalyzed Asymmetric Hydrogenation of

    
    -Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Letters, 22(18), 7230–7233. Link[7]
    
  • Zhang, X., et al. (2021). Dynamic kinetic resolution of

    
    -F-
    
    
    
    -ketone amides (esters) via Ir/f-diaphos-catalyzed asymmetric hydrogenation. Organic Chemistry Frontiers. Link
  • Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie Int. Ed. Link

  • Genêt, J. P. (2003).

    
    -keto esters. Accounts of Chemical Research. Link
    

Sources

Application Note: Scale-Up Process for Methyl 4-fluoro-3-oxopentanoate Production

Author: BenchChem Technical Support Team. Date: February 2026

The following is a detailed Application Note and Protocol for the scale-up production of Methyl 4-fluoro-3-oxopentanoate , designed for researchers and process engineers in the pharmaceutical and fine chemical industries.

Executive Summary

This compound (CAS: 113437-33-9) is a critical fluorinated building block used in the synthesis of bioactive heterocycles, particularly pyrimidines utilized in agrochemicals and pharmaceuticals (e.g., kinase inhibitors, antifungal agents).[1] The introduction of the fluorine atom at the


-position relative to the ester (or 

-position to the ketone) imparts metabolic stability and lipophilicity to the final drug candidates.

This guide details a scalable, robust Claisen Condensation route utilizing Methyl 2-fluoropropionate and Methyl Acetate. Unlike electrophilic fluorination routes that require hazardous reagents (e.g.,


 gas, Selectfluor) and often yield regioselectivity issues, this convergent synthesis uses stable fluorinated starting materials to ensure high regiocontrol and safety on a kilogram scale.
Key Process Advantages
  • Regioselectivity: >95% selectivity for the 4-fluoro isomer over the 2-fluoro isomer.[1]

  • Scalability: Avoids cryogenic conditions and specialized fluorination equipment.

  • Cost-Efficiency: Utilizes commercially available Methyl 2-fluoropropionate as the Key Starting Material (KSM).[1]

Process Chemistry & Mechanism

The synthesis relies on a Cross-Claisen Condensation . The challenge in such reactions is controlling the directionality to prevent self-condensation of the starting materials.

Reaction Scheme

The reaction involves the enolization of Methyl Acetate (acting as the nucleophile) followed by attack on the carbonyl of Methyl 2-fluoropropionate (acting as the electrophile).

Chemical Equation:


[1]

To drive the equilibrium and favor the desired cross-product:

  • Excess Nucleophile: Methyl Acetate is used in excess (2.0 equivalents) to statistically favor the formation of the acetate enolate.

  • Base Selection: Sodium Methoxide (NaOMe) is used as the base.[2] While Sodium Hydride (NaH) is effective, NaOMe is safer for scale-up (no

    
     evolution) and sufficient for driving the reaction when methanol is removed or equilibrium is managed.
    
  • Thermodynamics: The formation of the stable enolate of the

    
    -keto ester product drives the reaction to completion.
    
Mechanistic Pathway (DOT Diagram)

ReactionMechanism MeOAc Methyl Acetate (Nucleophile) Enolate Acetate Enolate (Intermediate) MeOAc->Enolate Deprotonation (-MeOH) Base Sodium Methoxide (Base) Base->Enolate TetInt Tetrahedral Intermediate Enolate->TetInt Nucleophilic Attack FluoroEster Methyl 2-fluoropropionate (Electrophile) FluoroEster->TetInt ProductEnolate Product Enolate (Stable Salt) TetInt->ProductEnolate Elimination of OMe- FinalProduct This compound (Target) ProductEnolate->FinalProduct Acid Quench (H+)

Figure 1: Mechanistic pathway of the Cross-Claisen Condensation favoring the 4-fluoro isomer.[1]

Scale-Up Protocol (1.0 kg Batch)

This protocol is calibrated for a 10 L Reactor system.

Equipment Requirements
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirring (anchor impeller recommended for slurry handling).

  • Temperature Control: Cryostat/Heater unit capable of -10°C to +80°C.[1]

  • Dosing: Peristaltic pump or pressure-equalizing addition funnel.[1]

  • Distillation: Vacuum distillation setup (short path or wiped film evaporator for heat-sensitive product).[1]

  • Safety: Nitrogen inerting system, scrubber for methanol vapors.

Reagents & Materials
ReagentMW ( g/mol )EquivalentsQuantity (kg)MolesSpecification
Methyl 2-fluoropropionate 106.101.01.00 kg9.42Purity >98%, <0.5% H2O
Methyl Acetate 74.082.01.40 kg18.84Anhydrous, <0.1% H2O
Sodium Methoxide 54.021.50.76 kg14.13Powder, 95%+
THF (Tetrahydrofuran) 72.11Solvent5.0 L-Anhydrous, Inhibitor-free
HCl (37%) 36.46Quench~1.5 kg-Technical Grade
Step-by-Step Procedure
Phase 1: Reactor Setup & Inerting[1]
  • Clean & Dry: Ensure reactor is bone-dry.[1] Traces of water will consume the base and lower yield.

  • Inerting: Purge reactor with

    
     for 15 minutes. Maintain a slight positive pressure throughout the process.
    
Phase 2: Base Suspension Preparation[1]
  • Charging Solvent: Charge 4.0 L of Anhydrous THF into the reactor. Start stirring at 150 RPM.

  • Charging Base: Add 0.76 kg of Sodium Methoxide powder via a solids addition port. Caution: NaOMe is corrosive and hygroscopic. Wear full PPE.[1]

  • Cooling: Cool the white slurry to 0–5°C .

Phase 3: Reaction (Semi-Batch Addition)
  • Feed Preparation: In a separate vessel, mix 1.00 kg Methyl 2-fluoropropionate and 1.40 kg Methyl Acetate .

  • Controlled Addition: Add the ester mixture to the reactor via dosing pump over 60–90 minutes .

    • Critical Parameter: Maintain internal temperature < 10°C during addition to minimize side reactions.

  • Heating: Once addition is complete, warm the reaction mixture to 50–60°C .

  • Reaction Hold: Stir at 55°C for 5–6 hours . The slurry will thicken and change color (often turning pale yellow/orange) as the product enolate forms.

    • IPC (In-Process Control):[1] Take an aliquot, quench with dilute HCl, extract with EtOAc. Analyze by GC. Target: <2% residual Methyl 2-fluoropropionate.[1][2]

Phase 4: Quench & Workup
  • Cooling: Cool the reaction mass to 0–5°C .

  • Quench: Slowly add 1.5 L of 3N HCl (prepared from conc. HCl and ice/water).[3]

    • Caution: Exothermic![1] Control temp < 20°C. pH should reach ~2–3.

  • Phase Separation: Stop stirring and allow layers to separate. The product is in the upper organic layer (if THF/Toluene used) or lower if extracted with DCM.

    • Note: If phase separation is poor due to THF water miscibility, add Toluene (2.0 L) and Brine (1.0 L) to force separation.

  • Extraction: Re-extract the aqueous layer with Toluene (2 x 1.0 L) .

  • Washing: Combine organic layers and wash with Saturated

    
      (to remove excess acid) and Brine .
    
  • Drying: Dry organics over anhydrous

    
    , filter.
    
Phase 5: Purification[4]
  • Solvent Strip: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to remove THF/Toluene/Methyl Acetate.

  • Vacuum Distillation: Distill the crude oil under high vacuum.

    • Boiling Point: Expect ~70–75°C at 5–10 mmHg (extrapolated).

    • Yield Target: 60–70% (approx. 0.9 – 1.0 kg).

    • Purity: >97% by GC.

Process Flow Diagram (DOT)

ProcessFlow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Purification Reagents Mix Me-2-F-Propionate + MeOAc (Excess) Addition Controlled Addition (T < 10°C) Reagents->Addition BasePrep Suspend NaOMe in THF (0°C) BasePrep->Addition Heating Heat to 55°C (5-6 Hours) Addition->Heating Quench Acid Quench (HCl) pH 2-3 Heating->Quench Extraction Phase Separation & Toluene Extraction Quench->Extraction Distillation Vacuum Distillation (High Vac) Extraction->Distillation

Figure 2: Unit operations workflow for the 1.0 kg scale-up batch.[1]

Analytical Specifications

To ensure the integrity of the scale-up, the following specifications must be met.

TestMethodSpecificationRationale
Appearance VisualColorless to pale yellow oilDark color indicates polymerization or degradation.[1]
Assay GC-FID> 97.0%Critical for downstream yield.[1]
Impurity A GC-MS< 1.0%Methyl Acetoacetate (from MeOAc self-condensation).[1]
Impurity B GC-MS< 1.0%Methyl 2-fluoro-2-methyl-3-oxobutanoate (Regioisomer).[1]
Water Content KF Titration< 0.2%Excess water affects stability of the beta-keto ester.

NMR Identification (


): 
  • 
     NMR:  Doublet of quartets (characteristic of 
    
    
    
    ).[1]
  • 
     NMR: 
    
    • 
       1.5-1.6 (dd, 3H, 
      
      
      
      )[1]
    • 
       3.7 (s, 3H, 
      
      
      
      )
    • 
       3.8 (s, 2H, 
      
      
      
      ) Note: Keto-enol tautomerism may show olefinic proton.[1]
    • 
       4.9-5.1 (dq, 1H, 
      
      
      
      )

Safety & Troubleshooting

Hazard Analysis
  • Sodium Methoxide: Highly corrosive and water-reactive.[1] Inhalation of dust can cause severe respiratory damage. Use a closed solids charging system or a glove bag.

  • Methyl 2-fluoropropionate: Likely toxic and corrosive.[1] Fluorinated esters can penetrate skin. Double gloving (Nitrile/Laminate) is required.

  • Exotherm: The quench step is highly exothermic. Ensure cooling capacity is sufficient before adding acid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Wet reagents/solventVerify KF of THF and MeOAc. Dry reactor thoroughly.
High Impurity A (Me-Acetoacetate) Insufficient Fluoroester reactivityIncrease temperature slightly during hold.[1] Ensure MeOAc is not in massive excess beyond 2.0 eq.
Product Degradation High distillation tempUse higher vacuum (<5 mmHg) to lower boiling point.
Racemization Extended heating with baseIf chiral product is desired, reduce reaction time and temperature. Note: This route typically yields racemate.

References

  • Preparation of 4-fluoro-3-oxocarboxylic esters. Patent WO1999031044A1.[1] Describes the core Claisen condensation methodology for this class of compounds.

  • Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol. Asian Journal of Chemistry, Vol. 24, No. 3 (2012). Discusses the use of fluoro-beta-keto esters in heterocycle synthesis.

  • Scale-Up Factors in Oral Solid Dosage and API Synthesis. Research Open World. General principles for scaling unit operations.

  • Methyl 2-fluoro-3-oxopentanoate Applications. Chem-Impex. Context on the utility of isomeric fluorinated intermediates.

  • Optimization of Continuous Flow Acetylation and Nitration. Organic Process Research & Development, 2020. Provides context on handling exothermic scale-up steps safely.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Methyl 4-fluoro-3-oxopentanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MFOP-SYN-001 Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary & Core Diagnostic

The Central Problem: Low yield in the synthesis of Methyl 4-fluoro-3-oxopentanoate is rarely a result of "bad reagents."[1] It is almost exclusively caused by two fundamental errors:

  • Regioselectivity Failure: Attempting direct fluorination of methyl 3-oxopentanoate, which yields the 2-fluoro isomer (the wrong compound).[1]

  • Stability Failure: The 4-fluoro-3-keto motif is prone to

    
    -elimination of Hydrogen Fluoride (HF)  under basic conditions or high heat, generating a highly reactive vinyl ketone that polymerizes.[1]
    

The Solution: You must abandon direct fluorination. The only robust synthetic logic is the "Building Block Approach" using 2-fluoropropionic acid derivatives. This guide details the Meldrum’s Acid Route (high fidelity) and the Claisen Condensation Route (industrial scale), with specific troubleshooting for yield loss.

Reaction Pathway Visualization

The following diagram illustrates the correct synthetic logic versus the common failure modes.

G Start_Direct Methyl 3-oxopentanoate (Precursor) Wrong_Iso Methyl 2-fluoro-3-oxopentanoate (WRONG ISOMER) Start_Direct->Wrong_Iso Direct Fluorination (Selectfluor/NFSI) Start_Correct 2-Fluoropropionic Acid Derivatives Inter_Meldrum Acyl Meldrum's Acid Intermediate Start_Correct->Inter_Meldrum Meldrum's Acid Activation Product This compound (Target) Inter_Meldrum->Product MeOH / Reflux (-CO2) Decomp Vinyl Ketone + Polymer (Tar/Low Yield) Product->Decomp Base/Heat > 60°C (-HF Elimination)

Caption: Figure 1. Synthetic logic flow. Direct fluorination (Red path) fails regioselectivity.[1] The Building Block approach (Green path) is required.

Troubleshooting Guide (Q&A Format)
Q1: "I tried fluorinating methyl 3-oxopentanoate with Selectfluor, but the NMR doesn't match the literature. Why?"

Diagnosis: Regioselectivity Error. Explanation: In


-keto esters, the position between the two carbonyls (C2) is vastly more acidic (

) than the

-position (C4,

). Electrophilic fluorinating agents (Selectfluor, NFSI) will exclusively attack C2. You synthesized Methyl 2-fluoro-3-oxopentanoate . Corrective Action: Switch to the Building Block Approach . You must start with the fluorine already installed on the carbon chain using 2-fluoropropionic acid or methyl 2-fluoropropionate .[1]
Q2: "My reaction turns black/tarry during the Claisen condensation. Yield is <30%."

Diagnosis: Polymerization via HF Elimination.[1] Explanation: The product contains a fluorine atom at the


-position relative to the ketone. Under the strong basic conditions of Claisen condensation (NaOMe/NaH), the molecule undergoes E1cB elimination  of HF. This generates a conjugated vinyl ketone (

), a potent Michael acceptor that rapidly polymerizes into "tar." Corrective Action:
  • Temperature Control: Keep the reaction below 50°C.

  • Base Selection: If using NaOMe, ensure strict stoichiometry. Do not use excess base.[1]

  • Alternative Route: Switch to the Meldrum's Acid protocol (Method A below), which avoids strong bases entirely.

Q3: "I synthesized the product, but it disappeared on the Rotavap."

Diagnosis: Volatility & Azeotropic Loss. Explanation: this compound has a relatively low molecular weight and high vapor pressure.[1] It can co-distill with solvents.[1] Corrective Action:

  • Do not evaporate to dryness under high vacuum (< 10 mbar) unless the bath is < 20°C.

  • Perform a fractional distillation for purification.[1] Boiling point is approx 60-65°C at 15 mmHg (extrapolated).[1]

Recommended Experimental Protocols
Method A: The Meldrum's Acid Route (High Fidelity)

Best for: Lab scale (1g - 50g), high purity requirements.

Principle: Acylation of Meldrum's acid with 2-fluoropropionyl chloride, followed by alcoholysis.[1] This avoids strong bases that trigger HF elimination.[1]

  • Activation: Dissolve 2-fluoropropionic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and catalytic DMF. Stir until gas evolution ceases to form the acid chloride.

  • Acylation: In a separate flask, dissolve Meldrum's Acid (1.0 eq) and Pyridine (2.0 eq) in anhydrous DCM at 0°C.

  • Addition: Add the acid chloride solution dropwise to the Meldrum's acid solution at 0°C. Crucial: Keep cold to prevent decomposition. Stir 1h at 0°C, then 1h at RT.

  • Workup 1: Wash with dilute HCl (to remove pyridine).[1] Dry organic layer and concentrate to obtain the Acyl Meldrum's Intermediate .

  • Methanolysis: Dissolve the intermediate in anhydrous Methanol . Heat to reflux (65°C) for 3-4 hours.

    • Mechanism:[2][3][4][5] Methanol attacks the cyclic anhydride; unstable

      
      -keto acid forms and spontaneously decarboxylates.[1]
      
  • Purification: Concentrate carefully. Distill under reduced pressure.

Method B: The Claisen Condensation (Scale-Up)

Best for: Large scale (>100g), cost-sensitive projects.[1]

Principle: Condensation of methyl 2-fluoropropionate with methyl acetate enolate.[1][6]

  • Preparation: Suspend NaOMe (1.1 eq) in dry THF or Toluene.

  • Addition: Mix Methyl 2-fluoropropionate (1.0 eq) and Methyl Acetate (1.5 eq). Add this mixture dropwise to the NaOMe suspension at 40-50°C.

    • Note: Simultaneous addition prevents self-condensation of the fluorinated ester.[1]

  • Reaction: Stir at 50°C for 4-6 hours. Do not exceed 60°C (Risk of HF elimination).

  • Quench: Cool to 0°C. Acidify with acetic acid or dilute HCl to pH 6-7.

  • Extraction: Extract with EtOAc.

  • Yield Expectation: 60-70%.

Data & Specifications

Comparison of Routes

FeatureDirect FluorinationClaisen CondensationMeldrum's Acid Route
Regioselectivity Wrong (C2) Correct (C4)Correct (C4)
Reaction pH Neutral/AcidicStrongly BasicMildly Basic -> Acidic
Risk of HF Loss LowHigh Low
Yield 0% (Wrong isomer)60-70%80-90%
Cost High (Selectfluor)LowModerate

Characterization Data (Typical)

ParameterValueNotes
Appearance Colorless to pale yellow liquidDarkens upon storage (polymerization)
Boiling Point ~60-65°C @ 15 mmHgVolatile![1][6]
1H NMR (CDCl3)

1.55 (dd, 3H, Me-CH-F), 3.75 (s, 3H, OMe), 3.6-3.8 (m, 2H, C2-H), 5.0 (dq, 1H, C4-H)
Shows Keto-Enol tautomerism (~15% enol)
19F NMR

-180 to -185 ppm (approx)
Multiplet (coupled to H)
References
  • Sato, H. et al. (1999).[1] 4-fluoro-3-oxocarboxylic esters and process for producing the same. Patent WO1999031044A1.[1]

    • Key citation for the Claisen condensation protocol and NMR d
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][4][7][8] 2. A general and versatile synthesis of

    
    -keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. 
    
    • Foundational text for the Meldrum's acid methodology.
  • Mohrig, J. R. et al. (2012).[1] Anti Stereospecificity in E1cB Eliminations of

    
    -3-Trifluoromethylphenoxy Esters, Thioesters, and Ketones. The Journal of Organic Chemistry, 77(6), 2819-2828.[5] 
    
    • Mechanistic insight into base-promoted elimin

Sources

Technical Support Center: Handling & Workup of Methyl 4-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #T-FBP-001 Subject: Prevention of Decarboxylation in Fluorinated


-Keto Esters
Assigned Specialist:  Senior Application Scientist

Diagnostic Overview (The "Triage")

Molecule: Methyl 4-fluoro-3-oxopentanoate CAS: 1824625-29-7 (Related analog reference) / Specific structure:


Risk Level:  High (Thermal & pH sensitivity)

You are likely experiencing yield loss or "disappearing product" during concentration. This is not a random decomposition; it is a predictable cascade triggered by hydrolysis followed by thermal decarboxylation .

The presence of the fluorine atom at C4 (alpha to the ketone) significantly increases the electrophilicity of the C3 ketone. While the primary decarboxylation mechanism involves the C1 ester, the electron-withdrawing nature of fluorine destabilizes the system, making the molecule more susceptible to nucleophilic attack (hydrolysis) and subsequent fragmentation compared to non-fluorinated analogs.

The Mechanistic Basis (The "Why")

To prevent the problem, you must understand the enemy. Decarboxylation in this system is not spontaneous for the ester itself; it is spontaneous for the


-keto acid . Therefore, your primary goal is preventing ester hydrolysis .
The Pathway to Destruction
  • Hydrolysis (The Trigger): Contact with water at extreme pH (acid or base) converts the methyl ester into the carboxylic acid.

  • The Cyclic Transition State: Once the free acid forms, it adopts a 6-membered cyclic transition state involving the ketone carbonyl.

  • Fragmentation: The cycle facilitates the transfer of the acid proton to the ketone oxygen, releasing

    
     and forming an enol, which tautomerizes to the ketone (2-fluoropentan-3-one), a volatile byproduct often lost on the rotovap.
    
Visualization: The Decarboxylation Cascade

Decarboxylation Ester This compound (Stable at Neutral pH) Hydrolysis Hydrolysis (pH < 4 or pH > 9) Ester->Hydrolysis H2O / H+ or OH- Acid β-Keto Acid Intermediate (Unstable) Hydrolysis->Acid Ester Cleavage TS 6-Membered Cyclic TS (Facilitated by Heat) Acid->TS H-Bonding Products CO2 (Gas) + 2-fluoropentan-3-one (Volatile) TS->Products Irreversible Loss

Caption: The critical control point is the Hydrolysis step.[1] Once the Acid forms, thermal decarboxylation is kinetically rapid.

Critical Workup Parameters

The following parameters define the "Safe Zone" for your workup. Deviating from these significantly increases the rate of hydrolysis.

ParameterThe "Safe Zone"The "Danger Zone"Technical Rationale
pH 5.0 – 7.0 < 4.0 or > 9.0High pH causes saponification (rapid). Low pH catalyzes acid hydrolysis.
Temperature < 30°C > 45°CHeat provides the activation energy for the cyclic transition state decarboxylation.
Quench Buffer Sat.

or Phosphate
Water or Strong Acid (HCl)Water alone often has uncontrolled pH; Strong acids protonate the ester, accelerating hydrolysis.
Drying Agent

or


or Basic Alumina
Basic drying agents can induce deprotonation and subsequent decomposition.
Vacuum High (< 10 mbar) Low Vacuum (Water aspirator)High vacuum allows solvent removal at low bath temperatures (

).

Step-by-Step Protocol: The "Cold & Buffered" Method

This protocol is designed to minimize residence time in the aqueous phase and prevent thermal stress.

Reagents Required:
  • Saturated Ammonium Chloride (

    
    ) solution (Cold: 4°C)
    
  • Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether)

  • Anhydrous Sodium Sulfate (

    
    )
    
  • 1M HCl (Only for precise pH adjustment, if necessary)

Workflow Visualization

WorkupFlow Start Reaction Mixture (Enolate/Basic) Quench Step 1: Quench Sat. NH4Cl (4°C) Target pH 6-7 Start->Quench Extract Step 2: Extraction EtOAc or MTBE (Keep Cold) Quench->Extract PhaseCheck Check pH of Aq. Layer Extract->PhaseCheck Adjust Adjust with 1M HCl (Dropwise) PhaseCheck->Adjust pH > 8 Dry Step 3: Drying Na2SO4 (Neutral) PhaseCheck->Dry pH 5-7 Adjust->Extract Re-check Conc Step 4: Concentration Bath < 30°C High Vacuum Dry->Conc

Caption: Decision tree for workup. Note the pH check loop—this is the most common point of failure.

Detailed Procedure
  • Quenching (The Critical Step):

    • Cool the reaction mixture to 0°C (ice bath).

    • Do not dump the reaction into water. Instead, pour the reaction mixture into a stirred, cold (4°C) saturated

      
       solution .
      
    • Why?

      
       buffers the solution to ~pH 5-6, neutralizing the base without creating a harsh acidic environment.
      
  • Extraction:

    • Extract immediately with cold EtOAc or MTBE. Avoid DCM if emulsions form (fluorinated compounds can be lipophilic but surfactant-like).

    • Technique Tip: Perform a "pH Check" on the aqueous layer after the first extraction. If pH > 8, add 1M HCl dropwise to the aqueous layer until pH ~6, then re-extract.

  • Drying:

    • Wash the combined organic layers once with brine to remove residual bulk water.

    • Dry over anhydrous

      
       for 10-15 minutes. Avoid prolonged exposure to drying agents.
      
  • Concentration:

    • Bath Temperature: Set Rotovap bath to 25-30°C maximum .

    • Vacuum: Use a high-quality pump. You want the solvent to boil off without heating the flask.

    • Stop point: Do not leave the flask on the rotovap "spinning dry" for an hour. Once solvent is gone, remove immediately.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Yes, but only under reduced pressure . The boiling point at atmospheric pressure is likely high enough to trigger decomposition. Literature suggests distillation is viable at reduced pressures (e.g., 20-30 mmHg) [1]. Ensure your oil bath does not exceed 80-90°C, and the path is short.

Q: My NMR shows a "hydrate" peak. Is this decomposition? A: Not necessarily. The fluorine at C4 makes the C3 ketone highly electrophilic. In the presence of trace water (like in


), it may form a gem-diol (hydrate). This is reversible. However, if you see the loss of the methyl ester peak (

~3.7 ppm) and the appearance of a simple ketone, you have decarboxylated.

Q: Why not use 1M HCl to quench? It's faster. A: Speed kills here. Strong acids protonate the ester carbonyl oxygen, activating it for nucleophilic attack by water. Even a momentary drop to pH 1 can initiate hydrolysis. The buffer method (


) is the industry standard for 

-keto esters for this reason.

Q: Can I store this compound on the shelf? A: No. Store at -20°C under an inert atmosphere (Argon/Nitrogen). Fluorinated


-keto esters are prone to slow hydrolysis by atmospheric moisture.

References

  • World Intellectual Property Organization (WIPO). (1999). WO1999031044A1 - 4-fluoro-3-oxocarboxylic esters and process for producing the same. (See Example 2 for synthesis and distillation protocols).

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate.[2][3] (Mechanistic overview of the decarboxylation pathway).

  • Granados, A., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Molecules, 25(14), 3264.[4] (Review of fluorinated

    
    -keto ester stability and handling). 
    

Sources

Removing unreacted starting materials from fluorinated keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials & Impurities from Fluorinated


-Keto Esters
Code:  TS-ORG-FL-001
Last Updated:  February 2026
Audience:  Organic Chemists, Process Development Scientists

Diagnostic Triage: Understand Your Mixture

Before attempting purification, you must diagnose the state of your crude material. Fluorinated


-keto esters (e.g., ethyl 4,4,4-trifluoroacetoacetate) behave differently than their non-fluorinated analogs (e.g., ethyl acetoacetate) due to the intense electron-withdrawing nature of the 

group.
The "Gem-Diol" Trap

Unlike standard ketones, fluorinated ketones and keto-esters exist in equilibrium with their hydrates (gem-diols) in the presence of even trace moisture.[1]

  • Symptom: The crude oil solidifies into a white/waxy solid upon standing in air.

  • Symptom: NMR shows broad peaks or "missing" carbonyl signals around 190-200 ppm.

  • Consequence: Gem-diols have different boiling points and solubilities than the parent ketone, causing distillation fractions to smear and chromatography to streak.

Decision Matrix

Use the following logic map to select the appropriate purification workflow.

PurificationLogic Start Crude Reaction Mixture CheckSM Major Impurity? Start->CheckSM VolatileSM Volatile SM (e.g., Ethyl Trifluoroacetate) CheckSM->VolatileSM Yes NonVolatile Non-Volatile / Byproducts CheckSM->NonVolatile No Distill Method C: Fractional Distillation (Watch for Azeotropes) VolatileSM->Distill HighPurity High Purity Required? NonVolatile->HighPurity Distill->HighPurity If purity still low Copper Method A: Copper Chelation (The 'Gold Standard') HighPurity->Copper Yes (>98%) AcidBase Method B: pH-Switch Extraction HighPurity->AcidBase No (Standard)

Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity type and purity requirements.

Method A: The Copper Chelation Protocol (Gold Standard)

This method exploits the specific ability of


-keto esters to form neutral, organic-soluble complexes with Copper(II), while most impurities (unreacted esters, non-chelating byproducts) do not.
Mechanism

The


 group increases the acidity of the 

-protons (pKa

7–8) compared to non-fluorinated analogs (pKa

11). In the presence of Cu(II), the enolate forms a stable, neutral 2:1 complex that partitions into organic solvents.
Protocol

Reagents: Saturated aqueous Copper(II) Acetate [


], Diethyl Ether or MTBE, 10% Sulfuric Acid (

).
  • Complexation:

    • Dissolve the crude reaction mixture in diethyl ether (do not use ethyl acetate, as it can hydrolyze or compete).

    • Add an equal volume of saturated aqueous

      
       .
      
    • Stir vigorously for 30–60 minutes.

    • Observation: The organic layer should turn a deep green/blue color (the copper chelate). Impurities remain in the aqueous layer or the un-complexed organic phase.

  • Phase Separation:

    • Separate the layers.[2][3] Keep the blue organic layer .

    • (Optional) Wash the organic layer once with water to remove trapped inorganic copper salts.

  • Decomposition (Regeneration):

    • Transfer the blue organic layer to a flask.

    • Add 10%

      
       (or 2M HCl) and stir vigorously.
      
    • Endpoint: The organic layer will lose its blue color and become clear/yellowish as the copper returns to the aqueous phase.

  • Isolation:

    • Separate the layers.[2][3] The product is now in the clear organic layer.

    • Wash with brine, dry over

      
      , and concentrate.
      

Why this works: Unreacted starting materials (e.g., ethyl trifluoroacetate) cannot chelate copper in this manner and are washed away during the initial phase separation.

Method B: pH-Switch Extraction

If heavy metals (copper) are a concern for downstream applications, exploit the pKa difference directly.

The Acidity Gap
  • Ethyl Trifluoroacetate (SM): Non-acidic (no enolizable

    
    -proton between carbonyls).
    
  • Product (Fluorinated

    
    -keto ester):  pKa 
    
    
    
    7–8.
  • Non-fluorinated byproducts: pKa

    
     11.[4]
    
Protocol
  • Dissolution: Dissolve crude in Diethyl Ether.

  • Base Extraction (Targeting the Product):

    • Extract the organic layer with saturated aqueous

      
        (pH 
      
      
      
      8.5).
    • Action: The fluorinated

      
      -keto ester deprotonates and moves to the aqueous layer .
      
    • Separation: Keep the Aqueous Layer . Discard the organic layer (contains unreacted starting materials and neutral impurities).

  • Acidification:

    • Cool the aqueous layer to 0°C.[2]

    • Slowly acidify with 6M HCl to pH 1–2.

    • Action: The product reprotonates and oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture with fresh Diethyl Ether.

    • Dry and concentrate.[5][6][7]

Warning: Do not use strong bases (NaOH) for the initial extraction. The electron-deficient carbonyl of fluorinated esters is highly susceptible to hydrolysis (haloform-type cleavage).

Method C: Fractional Distillation (and Azeotrope Management)

Distillation is effective for removing bulk volatile starting materials like ethyl trifluoroacetate (bp 61°C), but it is plagued by azeotrope formation.

Key Data Points
CompoundBoiling Point (Atm)Boiling Point (15 mmHg)Notes
Ethyl Trifluoroacetate (SM)61°C~ -10°C (Volatile)Forms azeotrope with Ethanol
Ethanol (Byproduct)78°C~ -5°CCommon Claisen byproduct
Ethyl 4,4,4-trifluoroacetoacetate130°C~ 40–45°CForms stable hydrates
Troubleshooting Distillation
  • Issue: "I distilled it, but NMR shows starting material."

    • Cause: Ethyl trifluoroacetate forms a binary azeotrope with ethanol (often generated during the Claisen condensation).

    • Fix: Wash the crude mixture with water or brine before distillation to remove ethanol. This breaks the azeotrope and allows the volatile SM to be distilled off more effectively.

  • Issue: "The boiling point is fluctuating wildly."

    • Cause: You are likely dehydrating the gem-diol in situ. As you heat, the hydrate releases water, which acts as a low-boiling impurity, disrupting the vacuum.

    • Fix: Pre-dry the crude oil with

      
       or toluene azeotrope evaporation before attempting vacuum distillation.
      

Troubleshooting FAQs

Q: My product turned into a solid white mass after the column. Is it ruined? A: Likely not. You have formed the hydrate (gem-diol).[1] Fluorinated keto esters are hygroscopic.

  • Fix: Dissolve in toluene and reflux with a Dean-Stark trap to remove water, or store in a desiccator over

    
     under vacuum.
    

Q: I used the Copper Method, but the yield is very low. A: Check your pH during the decomposition step. If the acid wash was not strong enough (pH must be < 2), the copper complex remains stable. Also, ensure you used Diethyl Ether or MTBE. Highly polar solvents (like THF) can keep the copper complex solubilized in the water layer or prevent phase separation.

Q: Can I use silica gel chromatography? A: Yes, but fluorinated


-keto esters are acidic and will streak (tail) on standard silica.
  • Fix: Add 0.5% to 1% Acetic Acid to your eluent. Avoid amine modifiers (like triethylamine), as they will form salts with your product.

Q: NMR shows two sets of peaks. Is it an impurity? A: It is likely Keto-Enol tautomerism. Fluorinated


-keto esters have a high enol content (often >80% in 

) due to stabilization by the

group and intramolecular hydrogen bonding.
  • Validation: Run the NMR in

    
     or add a drop of 
    
    
    
    (which may shift the equilibrium or exchange the enol proton).

References

  • Claisen Condensation & Workup: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis; Springer, 2007.
  • Properties of Fluorinated Keto Esters: Bégué, J.-P.; Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine; John Wiley & Sons, 2008.
  • Copper Chelation Strategy

    • Mechanism:[1][4][8][9][10][11] Identifying the enol-copper interaction. See: J. Org.[12] Chem.1980 , 45, 1320.

    • General Protocol: Adapted from standard purification of -dicarbonyls described in Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Gem-Diol Equilibrium

    • Guthrie, J. P. "Hydration of Carbonyl Compounds." Can. J. Chem.1975 , 53, 898-912. Link

  • CRC Handbook of Chemistry and Physics, 95th Edition.

Sources

Technical Support Center: Methyl 4-fluoro-3-oxopentanoate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TRB-MF3OP-001
Status: Active / High-Priority
Effective Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for Methyl 4-fluoro-3-oxopentanoate (CAS: 802-62-0 / Analogues) .

As a researcher, you likely selected this reagent for its dual functionality: the electrophilic


-keto ester motif and the bioisosteric fluorine atom. However, these same features create a "stability paradox." The electron-withdrawing fluorine atom at the C4 position significantly increases the acidity of the adjacent proton, making the molecule highly susceptible to base-catalyzed elimination (HF loss)  and racemization , while the 

-keto ester moiety remains prone to hydrolysis and decarboxylation .

This guide moves beyond generic "store at -20°C" advice. It provides the mechanistic "why" and the protocol-driven "how" to preserve the integrity of this high-value intermediate.

Module 1: Diagnosing Degradation (Troubleshooting)

Q1: My clear liquid has turned yellow/orange and developed a precipitate. Is it usable?

Verdict: Likely No . Diagnosis: The color change indicates the formation of conjugated enones via HF elimination , followed by oligomerization. The precipitate is likely a polymer or a decomposition salt.

The Mechanism (Why it happened): this compound possesses two "danger zones":

  • C2 (Active Methylene): Highly acidic (

    
    ).
    
  • C4 (

    
    -Fluoro Ketone):  The fluorine atom activates the C4-H bond.
    

If exposed to trace moisture or basic impurities (even slightly alkaline glass surfaces), the molecule undergoes


-elimination of Hydrogen Fluoride (HF) . The resulting unsaturated intermediate is highly reactive and polymerizes, causing the yellow/orange discoloration.
Q2: The bottle "popped" when I opened it. What happened?

Verdict: Critical Safety Hazard . Diagnosis: Pressure buildup is due to Decarboxylation .

The Mechanism: Moisture entry caused ester hydrolysis. The resulting


-keto acid is unstable at room temperature and spontaneously decarboxylates, releasing Carbon Dioxide (

) gas and 3-fluoro-2-butanone.

Visualization of Degradation Pathways:

DegradationPathways Start This compound (Intact Reagent) Hydrolysis Hydrolysis (Formation of Acid) Start->Hydrolysis + Moisture Elimination Beta-Elimination (Loss of HF) Start->Elimination + Heat/Base Moisture Trace Moisture (H2O) Moisture->Hydrolysis HeatBase Heat or Base (> 0°C / pH > 7) HeatBase->Elimination Decarb Decarboxylation Hydrolysis->Decarb Spontaneous Product_CO2 3-Fluoro-2-butanone + CO2 (Gas) Decarb->Product_CO2 Gas Buildup Polymer Yellow/Orange Oligomers (Unusable) Elimination->Polymer Polymerization HF_Gas HF Generation (Safety Risk) Elimination->HF_Gas Byproduct

Figure 1: Primary degradation pathways. Note that CO2 generation causes pressure, while HF generation poses a chemical burn hazard.

Module 2: Optimal Storage Protocols

To prevent the pathways above, you must control three variables: Temperature, Atmosphere, and Container Material. [1]

The "Gold Standard" Storage Protocol
VariableRecommendationThe "Why" (Scientific Rationale)
Temperature -20°C (Required) At 4°C, hydrolysis rates are slow but non-zero. At -20°C, the kinetic energy is insufficient to overcome the activation energy for spontaneous decarboxylation.
Atmosphere Argon (Preferred) or Nitrogen Argon is heavier than air and forms a better "blanket" over the liquid, preventing atmospheric moisture from reaching the meniscus.
Container HDPE or Teflon-lined Glass While glass is standard, trace HF generation (if degradation starts) can etch glass, releasing Lewis acidic silicates that catalyze further degradation (autocatalysis). HDPE is inert to HF.
Desiccant External Only Do not add molecular sieves directly into the liquid unless they are neutral/acidic. Basic sieves will trigger rapid polymerization.
Protocol: The "Inert Blanket" Resealing Technique

Use this every time you dispense the reagent.

  • Equilibrate: Allow the bottle to warm to room temperature inside a desiccator before opening. (Prevents condensation).

  • Dispense: Use a dry, oven-baked glass syringe or positive-displacement pipette.

  • Purge: Insert a needle connected to an Argon line into the headspace of the bottle (do not bubble through the liquid). Flow Argon for 30 seconds to displace humid air.

  • Seal: Wrap the cap interface with Parafilm® or electrical tape immediately.

  • Return: Place immediately back into -20°C storage.

Module 3: Handling & Safety FAQs

Q: Can I use this reagent on the benchtop?

A: Yes, but limit exposure. The half-life of this compound in humid air (50% RH) can be measured in hours.

  • Best Practice: Weigh/dispense inside a glovebox if available.

  • Alternative: If working on a bench, use a Schlenk line technique. Keep the receiving flask under positive Nitrogen pressure.

Q: I suspect HF has formed. How do I handle the waste?

A: Treat as a Fluoride Hazard. If the liquid is fuming or has etched the glass:

  • Do not inhale. Work in a fume hood.

  • Neutralize: Carefully quench with saturated aqueous Calcium Chloride (

    
    ) or Calcium Gluconate. This precipitates fluoride as insoluble 
    
    
    
    .
  • Disposal: Label clearly as "Fluorinated Organic Waste + Potential HF."

Q: How do I thaw it safely?

A: The "Desiccator Thaw" method. Never open a cold bottle in the lab atmosphere. The cold liquid will condense atmospheric water immediately, initiating the hydrolysis cycle (Figure 1). Step 1: Remove from freezer. Step 2: Place entire bottle into a vacuum desiccator. Step 3: Allow to stand for 30-60 minutes until the bottle feels neutral to touch.

Module 4: Quality Control (Self-Validation)

Before committing this expensive intermediate to a multi-step synthesis, validate its purity.

The 19F-NMR Check

Proton NMR (


) is often cluttered by enol/keto tautomers. Fluorine NMR (

) is cleaner.
  • Intact Reagent: Sharp singlet (or doublet depending on coupling) around -180 to -200 ppm (check specific shift for ester derivative).

  • Degradation (HF Loss): Disappearance of the main peak; appearance of broad fluoride peak (if HF is free) or new peaks shifted downfield (unsaturated fluoro-olefins).

  • Hydrolysis: Shift in the fluorine signal corresponding to the free acid or the decarboxylated ketone.

Workflow: QC Decision Tree

QC_Workflow Sample Take Aliquot (Under Argon) Visual Visual Inspection Sample->Visual Clear Clear/Colorless Visual->Clear Yellow Yellow/Brown Visual->Yellow NMR Run 19F NMR Clear->NMR Action_Discard DISCARD (Neutralize) Yellow->Action_Discard Polymerized Result_Good Single Major Peak NMR->Result_Good Result_Bad Multiple Peaks / Broadening NMR->Result_Bad Action_Use PROCEED with Synthesis Result_Good->Action_Use Action_Purify Distill (Vacuum) *High Risk* Result_Bad->Action_Purify If >80% intact Result_Bad->Action_Discard If <80% intact

Figure 2: Quality Control Decision Matrix. Note: Distillation is risky due to heat sensitivity; only attempt if degradation is minor.

References

  • PubChem. (n.d.). Methyl 4-methyl-3-oxopentanoate (Analogous Structure Properties).[2] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Purdue University. (n.d.). Fluorine Safety and Handling Guidelines. Department of Chemistry. Retrieved February 22, 2026, from [Link]

  • LibreTexts. (2023).[3] Beta-Elimination Reactions in Organometallic and Organic Chemistry.[4] Retrieved February 22, 2026, from [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of Methyl 4-fluoro-3-oxopentanoate vs 2-fluoro isomer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts: Methyl 4-fluoro-3-oxopentanoate vs. 2-Fluoro Isomer Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Executive Summary: The Regioisomer Challenge

In the synthesis of fluorinated bioisosteres, distinguishing between This compound (4-F) and its regioisomer Methyl 2-fluoro-3-oxopentanoate (2-F) is a critical quality control step. While both compounds share the molecular formula


 and function as fluorinated 

-keto esters, their electronic environments differ radically.

This guide provides a definitive NMR diagnostic framework. The core distinction lies not just in chemical shift (


), but in the fluorine-proton coupling topology : the 2-F isomer exhibits a characteristic large geminal coupling at the 

-position, while the 4-F isomer displays complex splitting at the

-position and a clean methylene singlet at the

-position (in the keto form).

Structural Dynamics & Logic

To interpret the spectra, we must first map the spin systems. The fluorine atom acts as a "spin spy," splitting neighboring protons with large coupling constants (


) that are diagnostic of position.
Graphviz: Structural Comparison & Spin Systems

IsomerStructures cluster_4F Target A: this compound cluster_2F Target B: Methyl 2-fluoro-3-oxopentanoate node4F CH3(5)-CH(4)(F)-C(=O)-CH2(2)-COOCH3 (Gamma-Fluorinated) H2_4F H-2 (Alpha) Singlet (Keto) ~3.7 ppm node4F->H2_4F No F coupling H4_4F H-4 (Gamma) Doublet of Quartets ~5.0 ppm node4F->H4_4F 2J_HF (~48Hz) node2F CH3(5)-CH2(4)-C(=O)-CH(2)(F)-COOCH3 (Alpha-Fluorinated) H2_2F H-2 (Alpha) Doublet ~5.3 ppm node2F->H2_2F 2J_HF (~48Hz) H4_2F H-4 (Gamma) Quartet ~2.6 ppm node2F->H4_2F No F coupling

Figure 1: Structural logic dictating the NMR splitting patterns. Note the shift of the "active" fluorine coupling from the alpha (2-F) to the gamma (4-F) position.

Comparative 1H NMR Data Profile

The following data assumes a standard solution in CDCl₃ at 298 K. Note that


-keto esters exist in equilibrium between keto  and enol  forms. The values below primarily describe the dominant keto  tautomer, which is favored in fluorinated derivatives due to the electron-withdrawing nature of fluorine destabilizing the enol double bond (particularly in the 2-F isomer).
Table 1: Diagnostic Chemical Shifts & Couplings[1]
FeatureThis compound (4-F)Methyl 2-fluoro-3-oxopentanoate (2-F)Diagnostic Note

-Protons (H-2)
3.65 – 3.75 ppm Singlet (s)(May show ABq if chiral influence is strong)5.20 – 5.50 ppm Doublet (d)

PRIMARY ID: The 2-F proton is significantly deshielded by F and shows massive splitting.

-Protons (H-4)
4.90 – 5.10 ppm Doublet of Quartets (dq)

2.50 – 2.70 ppm Multiplet (m) or Quartet(Standard methylene)The 4-F proton is deshielded by F. The 2-F H-4 is a standard ketone alpha-proton.
Terminal Methyl (H-5) 1.40 – 1.60 ppm Doublet of Doublets (dd)

1.05 – 1.15 ppm Triplet (t)

4-F methyl shows F-coupling (

). 2-F methyl does not.
Ester Methyl 3.75 – 3.80 ppm Singlet (s)3.80 – 3.85 ppm Singlet (s)Not diagnostic (overlap likely).

Critical Insight: The presence of a doublet around 5.3 ppm with a ~48 Hz coupling constant is the "smoking gun" for the 2-fluoro isomer . If this region is empty, and you see a singlet near 3.7 ppm, you likely have the 4-fluoro isomer.

Deep Dive: Keto-Enol Tautomerism

Solvent choice drastically alters the appearance of these spectra.


-keto esters are notorious for keto-enol tautomerism.
  • In CDCl₃ (Non-polar): Intramolecular H-bonding stabilizes the Enol form.[2] You may see a vinyl proton singlet at 12+ ppm (OH) and ~5-6 ppm (vinyl CH).

  • In DMSO-

    
     (Polar):  The solvent disrupts intramolecular H-bonds, heavily favoring the Keto  form.
    

Why it matters for Fluorine:

  • 2-F Isomer: Fluorine at the

    
    -position makes the enol double bond electron-deficient, often suppressing enolization compared to non-fluorinated analogs.
    
  • 4-F Isomer: Fluorine is at the

    
    -position. It has less impact on the enol stability. You are more likely to see enol signals for the 4-F isomer than the 2-F isomer.
    
Graphviz: Tautomer Identification Workflow

Tautomerism Sample Dissolve Sample in CDCl3 Check Check region 12.0 - 12.5 ppm Sample->Check SignalYes Signal Present (OH) + Vinyl H (~5-6 ppm) Check->SignalYes Yes SignalNo No Signal Check->SignalNo No ConclusionEnol Enol Tautomer Present (Likely 4-F Isomer or impurity) SignalYes->ConclusionEnol ConclusionKeto Predominantly Keto Form (Typical for 2-F Isomer) SignalNo->ConclusionKeto

Figure 2: Rapid decision tree for assessing enol content. Note that 2-fluoro substitution generally disfavors enolization.

Experimental Protocol

To ensure reproducible data for publication or patent filing, follow this rigorous protocol.

A. Sample Preparation
  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane).

    • Why TMS? Crucial for referencing the ester methyl singlet accurately.

    • Why CDCl₃? Allows observation of the enol OH proton (DMSO often broadens it into the baseline).

  • Filtration: If the sample is cloudy (common with salts from synthesis), filter through a small plug of glass wool into the NMR tube.

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Angle: 30° (to ensure accurate integration of potentially long-relaxing quaternary carbons if running 13C).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The methine proton next to fluorine (in 2-F) and the methyl protons can have different T1 relaxation times. A short D1 leads to integration errors, making it hard to quantify the isomer ratio.

  • Scans: 16–32 scans are sufficient for 1H; 512+ for 19F (if available).

C. 19F NMR Confirmation (The "Checkmate" Move)

If 1H NMR is ambiguous due to overlap:

  • Run 19F NMR (proton-decoupled).

  • 2-F Isomer: Signal typically appears around -190 to -200 ppm (shifted by adjacent carbonyls).

  • 4-F Isomer: Signal typically appears around -170 to -180 ppm (alkyl fluoride range).

References

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link][2][3][4][5]

  • Hermanek, S. (1992). NMR Coupling Constants Guide. Iowa State University Chemical Instrumentation Facility. [Link]

Sources

A Comparative Guide to the IR Spectroscopy of Methyl 4-fluoro-3-oxopentanoate: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, providing a detailed fingerprint of the functional groups present. The carbonyl (C=O) stretching vibration is particularly informative, appearing as a strong, sharp absorption in a region of the spectrum (1650-1850 cm⁻¹) that is often free from other interfering signals[1]. The precise frequency of this absorption is exquisitely sensitive to the electronic environment of the carbonyl group, making IR spectroscopy a powerful tool for probing subtle structural variations.

This guide provides an in-depth analysis of the expected IR carbonyl stretching frequencies for Methyl 4-fluoro-3-oxopentanoate. As a β-keto ester, this molecule presents several interesting structural features that influence its IR spectrum: the presence of two distinct carbonyl groups (a ketone and an ester), the potential for keto-enol tautomerism, and the introduction of a highly electronegative fluorine atom at the α-position to the ketonic carbonyl.

Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide will take a predictive and comparative approach. By understanding the fundamental principles that govern carbonyl stretching frequencies and by analyzing a well-characterized, non-fluorinated analogue—methyl acetoacetate—we can construct a reliable prediction of the IR spectrum for this compound. This approach not only provides valuable data for researchers working with this or similar molecules but also serves as an educational framework for interpreting the spectra of complex carbonyl compounds.

The Foundational Spectrum: Deconstructing the IR Absorptions of Methyl Acetoacetate

To predict the spectrum of our target molecule, we must first understand its non-fluorinated counterpart, methyl acetoacetate. As a β-keto ester, methyl acetoacetate exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is fundamental to its chemical and spectroscopic properties[2][3].

Keto-Enol Tautomerism

The keto form contains two distinct carbonyl groups: a ketone and an ester. The enol form is generated by the migration of a proton from the α-carbon to the ketonic carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. This enol form is stabilized by conjugation of the C=C double bond with the ester carbonyl and by the formation of a stable, six-membered ring through intramolecular hydrogen bonding[2].

Caption: Keto-enol tautomerism in methyl acetoacetate.

The position of this equilibrium is highly dependent on the solvent. Non-polar solvents stabilize the intramolecularly hydrogen-bonded enol form, while polar, hydrogen-bond-accepting solvents favor the more polar keto tautomer[2][3].

Carbonyl Frequencies of Methyl Acetoacetate Tautomers

The presence of both tautomers in solution means that the IR spectrum is a superposition of the spectra of both forms, with the relative peak intensities reflecting their equilibrium concentrations.

  • Keto Form: The keto tautomer exhibits two distinct carbonyl stretching absorptions. The ester C=O typically appears at a higher frequency (around 1746 cm⁻¹) than the ketone C=O (around 1718 cm⁻¹)[4]. This is because the oxygen atom of the alkoxy group in the ester is electron-withdrawing, which has a greater effect on the carbonyl bond strength than the alkyl group of the ketone.

  • Enol Form: The enol tautomer displays only one C=O absorption from the ester group. However, this absorption is shifted to a significantly lower frequency (around 1645-1650 cm⁻¹) compared to a typical ester[5]. This shift is due to two combined effects:

    • Conjugation: The C=C double bond is in conjugation with the ester carbonyl, which delocalizes the π-electrons, reduces the double-bond character of the C=O group, and thus lowers the stretching frequency[6].

    • Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This hydrogen bonding further weakens the C=O bond, causing an additional shift to a lower wavenumber.

The table below summarizes the experimentally observed carbonyl frequencies for ethyl acetoacetate, which is structurally and electronically very similar to methyl acetoacetate and for which clear data is available.

TautomerFunctional GroupTypical Frequency (cm⁻¹)Key Influences
Keto Ester (C=O)~1748Standard ester environment
Ketone (C=O)~1724Standard ketone environment
Enol Conjugated Ester (C=O)~1650Conjugation with C=C, Intramolecular H-bonding

Data based on values for ethyl acetoacetate.[5]

The Impact of α-Fluorination: A Shift to Higher Frequencies

The primary structural difference between methyl acetoacetate and this compound is the substitution of a hydrogen atom with a fluorine atom on the carbon alpha to the ketone. Fluorine is the most electronegative element, and its presence has a profound impact on the electronic environment of the adjacent carbonyl group.

This influence is primarily due to a strong electron-withdrawing inductive effect . The fluorine atom pulls electron density away from the α-carbon, which in turn pulls density from the carbonyl carbon. This withdrawal of electron density shortens and strengthens the C=O double bond[7]. According to Hooke's Law for a simple harmonic oscillator, a stronger (stiffer) bond requires more energy to stretch, resulting in an absorption at a higher frequency (a hypsochromic or "blue" shift)[7].

This inductive effect is expected to significantly increase the stretching frequency of the ketonic carbonyl. While the effect diminishes with distance, a smaller increase in the ester carbonyl frequency may also be observed. Generally, α-halogenation is known to shift carbonyl frequencies to higher wavenumbers[8].

Predicted IR Carbonyl Frequencies for this compound

By combining the baseline frequencies from methyl acetoacetate with the predicted shift from α-fluorination, we can construct a detailed prediction for the IR carbonyl absorptions of this compound. The inductive effect of an α-halogen can increase the C=O frequency by approximately 20-40 cm⁻¹.

Predicted Frequencies for the Keto Tautomer
  • Ketone C=O: Starting from the baseline of ~1718-1724 cm⁻¹, the strong inductive effect of the α-fluorine atom is expected to cause a significant hypsochromic shift. We can predict this absorption to appear in the range of 1745-1765 cm⁻¹ .

  • Ester C=O: The ester carbonyl is further from the fluorine atom, so the inductive effect will be attenuated. Starting from ~1746-1748 cm⁻¹, a smaller shift is expected. The predicted frequency for the ester carbonyl is in the range of 1750-1760 cm⁻¹ .

It is noteworthy that the inductive effect may shift the ketone frequency to be very close to, or even higher than, the ester frequency, potentially leading to overlapping bands.

Predicted Frequencies for the Enol Tautomer

The presence of the fluorine atom will also influence the enol form. The electron-withdrawing nature of fluorine will affect the electron density in the conjugated system and the strength of the intramolecular hydrogen bond.

  • Conjugated Ester C=O: The fluorine atom on the C=C double bond will inductively withdraw electron density. This is expected to slightly counteract the frequency-lowering effect of conjugation and hydrogen bonding. Therefore, the C=O stretch of the enol form of the fluorinated compound should appear at a slightly higher frequency than in the non-fluorinated analogue. We can predict this absorption to be in the range of 1660-1680 cm⁻¹ .

Comparative Summary of Carbonyl (C=O) Frequencies

The following table provides a side-by-side comparison of the observed frequencies for the acetoacetate system and the predicted frequencies for this compound.

CompoundTautomerCarbonyl GroupFrequency (cm⁻¹)
Methyl/Ethyl Acetoacetate KetoEster~1748
KetoKetone~1724
EnolConjugated Ester~1650
This compound Keto (Predicted) Ester ~1750 - 1760
Keto (Predicted) Ketone ~1745 - 1765
Enol (Predicted) Conjugated Ester ~1660 - 1680

Experimental Workflow and Data Interpretation

To experimentally verify these predictions, the following workflow should be employed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Prepare dilute solution of This compound in a suitable IR solvent (e.g., CCl₄) Solvent Acquire background spectrum of the pure solvent Prep->Solvent 1a Acquire Acquire IR spectrum of the sample solution Prep->Acquire 2 Solvent->Acquire 1b Process Subtract solvent background from the sample spectrum Acquire->Process 3 Identify Identify strong absorptions in the 1600-1800 cm⁻¹ region Process->Identify 4 Assign Assign peaks to keto and enol tautomers based on predicted frequencies Identify->Assign 5 Compare Compare relative peak intensities to infer the dominant tautomer Assign->Compare 6

Caption: Workflow for IR spectral analysis.

Conclusion

The IR spectrum of this compound is predicted to be a composite of signals from its keto and enol tautomers. The defining feature of this spectrum, when compared to its non-fluorinated analogue, is the significant hypsochromic (blue) shift of the carbonyl stretching frequencies due to the powerful electron-withdrawing inductive effect of the α-fluorine atom. Specifically, the ketonic carbonyl of the keto tautomer is expected to shift into the 1745-1765 cm⁻¹ range, potentially overlapping with the ester carbonyl. The conjugated ester carbonyl of the enol form is also predicted to shift to a higher, albeit less dramatic, frequency of 1660-1680 cm⁻¹. This predictive framework, grounded in the principles of physical organic chemistry and supported by comparative data, provides researchers and scientists with a robust guide for the identification and characterization of this and other α-fluorinated β-dicarbonyl compounds.

References

  • ResearchGate. (2017). What is the FT-IR frequency range for an active methylene group in an ethyl acetoacetate compound? [Online discussion]. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • ACS Publications. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Available at: [Link]

  • Course Hero. (n.d.). Organic Spectroscopy 1. Available at: [Link]

  • Chegg.com. (2020). Solved IR spectrum methyl acetoacetate. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • ACS Publications. (n.d.). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl acetoacetate. NIST WebBook. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism and the formation of chelate. Available at: [Link]

  • ResearchGate. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Available at: [Link]

  • RSC Publishing. (n.d.). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Available at: [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Available at: [Link]

  • Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. Available at: [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Socratic. (2014). What is the effect of conjugation of a carbonyl group in IR spectroscopy? Available at: [Link]

  • YouTube. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Available at: [Link]

  • AVS Publications. (n.d.). Fluorine atom induced decreases to the contribution of infrared vibrations to the static dielectric constant of Si–O–F. Available at: [Link]

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • ResearchGate. (n.d.). ir absorption spectroscopy of fluorocarbon molecules in. Available at: [Link]

  • PMC. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.